4-Tert-butoxy-2-hydroxybenzamide

Description

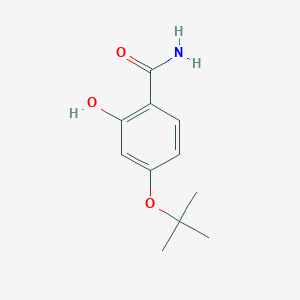

4-Tert-butoxy-2-hydroxybenzamide is a benzamide derivative featuring a hydroxy group at the 2-position and a tert-butoxy group at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzamide |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-7-4-5-8(10(12)14)9(13)6-7/h4-6,13H,1-3H3,(H2,12,14) |

InChI Key |

HTEMKMYSAIRVQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=C(C=C1)C(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butoxy-2-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The resulting 4-tert-butoxybenzoic acid is then converted to its corresponding acid chloride, which is subsequently reacted with ammonia or an amine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butoxy-2-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The amide group can be reduced to an amine.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Its derivatives have shown potential as antioxidants and enzyme inhibitors.

Industry: It can be used in the formulation of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl group.

Thrombin Inhibition: It inhibits thrombin activity by binding to its active site, preventing the conversion of fibrinogen to fibrin, which is crucial for blood clot formation.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between 4-Tert-butoxy-2-hydroxybenzamide and related benzamide derivatives:

Table 1: Comparison of this compound with Structural Analogs

| Compound Name | R2 Substituent | R4 Substituent | Molecular Formula | Molecular Weight (g/mol) | Predicted LogP | Key Applications/Properties |

|---|---|---|---|---|---|---|

| This compound | -OH | -O-tert-butyl | C₁₁H₁₅NO₃ | 209.24 | ~2.5 | Antioxidant potential, moderate polarity |

| 4-Tert-butyl-2-ethoxybenzamide [Ev2] | -OCH₂CH₃ | -tert-butyl | C₁₃H₁₉NO₂ | 221.29 | ~3.8 | Lipophilic intermediate, synthetic utility |

| 4-tert-butyl-N-(4-methoxyphenyl)benzamide [Ev1] | -NH(4-MeOPh) | -tert-butyl | C₁₉H₂₃NO₂ | 297.39 | ~4.2 | Organic synthesis, high lipophilicity |

| 4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide [Ev6] | -NH-thiadiazol | -tert-butyl | C₂₀H₂₀FN₃OS | 369.45 | ~3.5 | Antimicrobial activity, heterocyclic modification |

Key Observations:

Substituent Effects on Polarity: The tert-butoxy group in the target compound introduces moderate polarity compared to the nonpolar tert-butyl group in analogs like [Ev1] and [Ev2]. This may enhance solubility in polar aprotic solvents (e.g., DMSO) .

Lipophilicity Trends :

- Alkoxy substituents (e.g., ethoxy in [Ev2]) increase LogP compared to hydroxy groups, favoring membrane permeability but reducing water solubility.

- Thiadiazole-containing derivatives (e.g., [Ev6]) balance lipophilicity and polarity, enabling antimicrobial activity .

Biological Implications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.